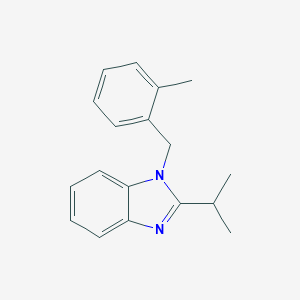
4-Methoxy-benzoic acid isobutylidene-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-benzoic acid isobutylidene-hydrazide, also known as isoniazid, is a synthetic compound that is used as an antibiotic drug to treat tuberculosis. It was first synthesized in 1951 by Paul Ehrlich and is considered one of the most important drugs in the history of medicine. Isoniazid is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Once activated, it inhibits the synthesis of mycolic acid, which is essential for the bacterial cell wall, leading to the death of the bacteria.
Wirkmechanismus
Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into a reactive compound that can bind to and inhibit the enzyme InhA. InhA is responsible for the synthesis of mycolic acid, which is essential for the bacterial cell wall. Inhibition of InhA leads to the death of the bacteria.
Biochemical and Physiological Effects:
Isoniazid has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress in bacteria, which can lead to the production of reactive oxygen species and damage to cellular components. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide can inhibit the activity of certain enzymes involved in the metabolism of hydrazides, leading to the accumulation of toxic metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
Isoniazid has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying bacterial cell wall synthesis. It is also relatively inexpensive and widely available. However, 4-Methoxy-benzoic acid isobutylidene-hydrazide has some limitations. It can be toxic to certain cell types, and its antibacterial activity is limited to Mycobacterium tuberculosis and related species.
Zukünftige Richtungen
There are a number of future directions for research on 4-Methoxy-benzoic acid isobutylidene-hydrazide. One area of interest is the development of new drugs that target the same pathway as 4-Methoxy-benzoic acid isobutylidene-hydrazide but are effective against drug-resistant strains of Mycobacterium tuberculosis. Another area of interest is the use of 4-Methoxy-benzoic acid isobutylidene-hydrazide as a tool for studying the metabolism of hydrazides and their potential role in disease. Finally, 4-Methoxy-benzoic acid isobutylidene-hydrazide may have potential as a treatment for other diseases such as cancer, and further research in this area is warranted.
Synthesemethoden
Isoniazid can be synthesized by the reaction of isonicotinic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Isoniazid has been extensively studied for its antibacterial properties and its mechanism of action. It has also been used as a tool in biochemical research to study the metabolism of hydrazides and the role of mycolic acid in bacterial cell walls. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide has been investigated for its potential use in the treatment of other diseases such as leprosy and cancer.
Eigenschaften
Produktname |
4-Methoxy-benzoic acid isobutylidene-hydrazide |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-methoxy-N-[(E)-2-methylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)8-13-14-12(15)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)/b13-8+ |
InChI-Schlüssel |
XPPKNVXBPHONEL-MDWZMJQESA-N |
Isomerische SMILES |
CC(C)/C=N/NC(=O)C1=CC=C(C=C1)OC |
SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)


![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)
